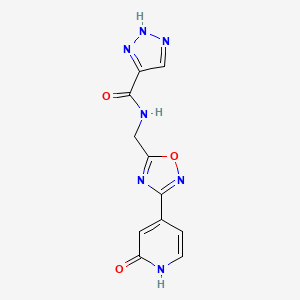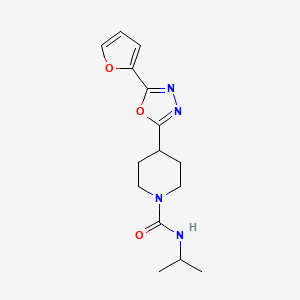
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains an oxadiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and oxadiazole) would contribute to the compound’s stability and reactivity . The piperidine ring could exist in various conformations depending on the steric and electronic interactions within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and structural features. The furan ring is known to participate in various reactions, including electrophilic substitution and oxidation . The oxadiazole ring is also reactive and can undergo reactions such as nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including this compound, have been explored for their potential antibacterial properties . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs. They have been employed as medicines in a number of distinct disease areas .
Antifungal Activity
Furan-containing compounds have been confirmed as good antifungal agents . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Properties
Compounds with a 1,2,3-triazole nucleus, which is structurally similar to the 1,3,4-oxadiazole ring in the given compound, have been found to possess anti-inflammatory properties .
Antihypertensive Properties
1,2,3-Triazole derivatives have also been found to have antihypertensive properties . This suggests that the given compound could potentially be used in the treatment of hypertension.
Diuretic Properties
Compounds with a 1,2,3-triazole nucleus have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production.
Antimicrobial Properties
Furan derivatives have been found to have antimicrobial properties against both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antimicrobial drugs.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other 1,3,4-oxadiazole derivatives, it is likely that it interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, it is likely that the compound has a wide range of effects at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the solvent environment can significantly impact the optoelectronic properties of similar compounds . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10(2)16-15(20)19-7-5-11(6-8-19)13-17-18-14(22-13)12-4-3-9-21-12/h3-4,9-11H,5-8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYQVURPRRKCFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
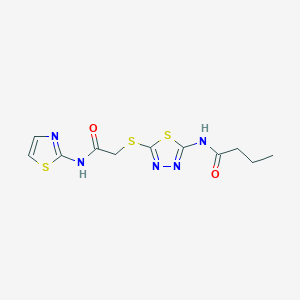
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)
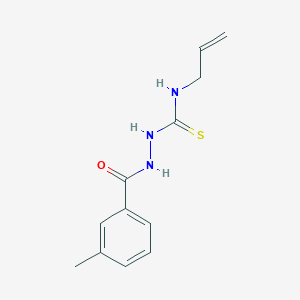
![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
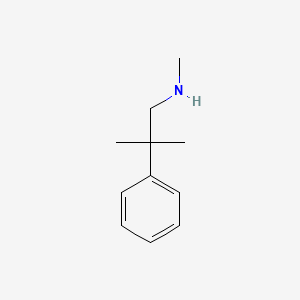
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)
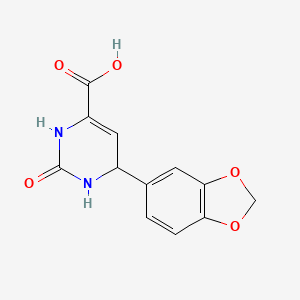

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)
